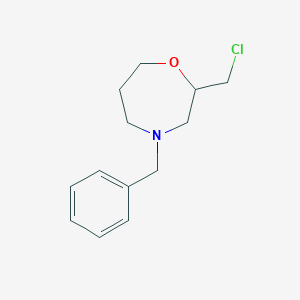
3,6-Dichloro-4,5-diethylpyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Dichloro-4,5-diethylpyridazine, commonly known as 3,6-DCP, is an organic compound used in a variety of scientific fields, including drug synthesis, medical research, and industrial applications. 3,6-DCP is a heterocyclic compound, and its chemical structure consists of a pyridazine ring, two chlorine atoms, and two ethyl groups. It has a molecular weight of 213.05 g/mol and a melting point of 118-120°C. 3,6-DCP is a colorless to pale yellow solid, with a pungent odor.
作用機序
The mechanism of action of 3,6-DCP is not fully understood. However, it is believed that 3,6-DCP acts as an inhibitor of certain enzymes, such as cyclooxygenase (COX) and phospholipase A2 (PLA2). Inhibition of these enzymes leads to the inhibition of the production of inflammatory mediators, such as prostaglandins and leukotrienes. In addition, 3,6-DCP has been shown to inhibit the activity of certain transcription factors, such as NF-κB, which is involved in the regulation of the immune response.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,6-DCP are not fully understood. However, studies have shown that 3,6-DCP has anti-inflammatory, anti-cancer, and anti-depressant properties. In addition, 3,6-DCP has been shown to have antioxidant and neuroprotective effects. Studies have also shown that 3,6-DCP can inhibit the activity of certain enzymes, such as COX and PLA2, which are involved in the production of inflammatory mediators.
実験室実験の利点と制限
The advantages of using 3,6-DCP in laboratory experiments include its availability, low cost, and ease of synthesis. In addition, 3,6-DCP is relatively non-toxic and has a low melting point, making it suitable for use in a variety of laboratory applications. The main limitation of using 3,6-DCP in laboratory experiments is its instability, as it is prone to oxidation and hydrolysis.
将来の方向性
The potential future applications of 3,6-DCP are numerous. Further research is needed to explore the potential therapeutic applications of 3,6-DCP, such as its use as an anti-inflammatory, anti-cancer, and anti-depressant drug. In addition, further research is needed to explore the potential industrial applications of 3,6-DCP, such as its use as a catalyst in the production of polymers and plastics. Finally, further research is needed to explore the potential biochemical and physiological effects of 3,6-DCP, such as its ability to inhibit the activity of certain enzymes and transcription factors.
合成法
3,6-DCP is synthesized by a reaction between 3,6-dichloropyridazine and diethyl sulfate. The reaction is typically carried out in aqueous solution, at a temperature of 80-90°C, for a period of about one hour. The reaction yields a product that is a mixture of 3,6-DCP and 3,6-diethylpyridazine. The 3,6-DCP is then isolated by recrystallization from aqueous ethanol.
科学的研究の応用
3,6-DCP has been used in a variety of scientific research applications, including drug synthesis, medical research, and industrial applications. In drug synthesis, 3,6-DCP is used as a starting material for the synthesis of a variety of drugs, including anti-inflammatory drugs, anti-cancer drugs, and anti-depressants. In medical research, 3,6-DCP is used to study the structure and function of enzymes, as well as to study the effects of drugs on the human body. In industrial applications, 3,6-DCP is used as a catalyst in the production of polymers and plastics.
特性
IUPAC Name |
3,6-dichloro-4,5-diethylpyridazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Cl2N2/c1-3-5-6(4-2)8(10)12-11-7(5)9/h3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDLGPQCQNDHHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN=C1Cl)Cl)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30548480 |
Source


|
| Record name | 3,6-Dichloro-4,5-diethylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30548480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dichloro-4,5-diethylpyridazine | |
CAS RN |
107228-53-5 |
Source


|
| Record name | 3,6-Dichloro-4,5-diethylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30548480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(Benzyloxy)carbonyl]alanylleucinamide](/img/structure/B177268.png)

![Diethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate](/img/structure/B177271.png)






![5-[[(3-Hydroxypyridin-2-yl)amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B177290.png)
